molecular formula C12H19N3 B3316621 Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine CAS No. 954240-22-3

Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine

Cat. No.: B3316621
CAS No.: 954240-22-3
M. Wt: 205.30 g/mol
InChI Key: SQJFVBXXIVLKIE-UHFFFAOYSA-N
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Description

Contextualization within Amine and Piperazine (B1678402) Chemical Scaffolds

The significance of Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine is best understood by examining its core components: the amine and piperazine scaffolds. Amine-containing compounds are of paramount importance in the pharmaceutical and biological sciences, with the amino group being a common feature in many natural products and synthetic drugs. researchgate.net

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a particularly privileged scaffold in drug discovery. mdpi.commdpi.com Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and bioavailability. mdpi.com The piperazine moiety is a common structural feature in a wide array of therapeutic agents, including those with antihistaminic, antipsychotic, antidepressant, and anticancer activities. mdpi.comnih.gov The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Historical Perspective on Structurally Related Organic Molecules in Academic Inquiry

The academic investigation of molecules structurally related to this compound has a rich history, particularly concerning benzylpiperazine (BZP) and its derivatives. BZP was first synthesized in the 1940s and was initially explored for its potential as an anthelmintic agent. nih.gov Subsequent research in the 1970s revealed its stimulant and antidepressant-like effects, though it was never commercialized as a pharmaceutical. nih.gov

The study of various substituted piperazines has been a continuous area of research, leading to the development of numerous successful drugs. For instance, the piperazine moiety is a key component of the blockbuster drug Imatinib, a tyrosine kinase inhibitor used in cancer therapy. mdpi.com The historical success of piperazine-containing drugs has solidified the importance of this scaffold in medicinal chemistry and continues to inspire the synthesis and investigation of new derivatives.

Rationale and Significance for In-depth Academic Investigation of this compound

The rationale for the in-depth academic investigation of this compound stems from its potential as a key building block in the synthesis of novel, biologically active compounds. Its structure is particularly relevant in the design of molecules targeting neurological disorders. chemimpex.comchemimpex.com The combination of the phenylamine and methylpiperazine moieties provides a foundation for creating selective receptor modulators and enzyme inhibitors. chemimpex.com

The compound serves as a valuable intermediate for creating more complex molecules with potential therapeutic applications. For example, it is a precursor for the synthesis of certain antipsychotic drugs. The investigation of this and similar molecules allows researchers to explore structure-activity relationships, leading to the design of more potent and selective drug candidates. The favorable safety profile often associated with piperazine-containing compounds further enhances its attractiveness as a scaffold for academic and industrial research. chemimpex.com

Chemical and Physical Properties

The specific properties of this compound can be inferred from its isomers and closely related compounds. The para-substituted isomer, 4-[(4-Methylpiperazin-1-yl)methyl]aniline, and the meta-substituted isomer, 3-(4-Methyl-piperazin-1-ylmethyl)aniline, have been characterized.

Table 1: Physicochemical Properties of this compound Isomers

Property4-[(4-Methylpiperazin-1-yl)methyl]aniline3-(4-Methyl-piperazin-1-ylmethyl)aniline
CAS Number 70261-82-4198281-55-9
Molecular Formula C12H19N3C12H19N3
Molecular Weight 205.3 g/mol 205.3 g/mol
Appearance White or off-white solidAlmost white powder
Melting Point 95-101 °C70-75 °C

Data sourced from chemical supplier catalogs. chemimpex.comscbt.com

Synthesis and Characterization

The synthesis of this compound and its isomers can be achieved through established organic chemistry methodologies. A common approach involves the nucleophilic substitution reaction between a substituted benzyl (B1604629) halide and N-methylpiperazine. For instance, the preparation of 4-[(4-Methylpiperazin-1-yl)methyl]aniline can be accomplished through the reaction of 4-nitrobenzyl chloride with N-methylpiperazine, followed by the reduction of the nitro group to an amine.

Another synthetic route is the Mannich reaction, which is a versatile method for the aminomethylation of acidic protons. mdpi.com This reaction involves the condensation of an amine (in this case, methylamine), formaldehyde (B43269), and a compound with an active hydrogen (such as aniline), though this is a more complex, multi-step approach for this specific target.

Characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the molecular structure, Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. The purity of the compound is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Research Findings and Applications

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its importance is evident from its use as an intermediate in the synthesis of more complex molecules with significant biological activity.

Derivatives of this compound have been investigated for a range of therapeutic applications. For example, a study on 4-(4-methylpiperazin-1-yl)aniline derivatives explored their potential as G-quadruplex stabilizers for anticancer therapy. researchgate.net Another study detailed the design and synthesis of phenyl-(1-piperazin-1-ylmethyl)-1H-indol-3-ylmethylene amine derivatives as potential agents against breast cancer cells. researchgate.netchemmethod.com

The primary application of this compound in academic and industrial research is as a key intermediate. chemimpex.comchemimpex.com It is utilized in the development of:

Pharmaceuticals: Particularly in the synthesis of drugs targeting neurological disorders, such as antidepressants and antipsychotics. chemimpex.com

Biochemical Research: Employed in studies related to enzyme inhibition and receptor binding to elucidate cellular mechanisms and identify potential therapeutic targets. chemimpex.com

Material Science: Used in the formulation of specialized polymers and coatings. chemimpex.comchemimpex.com

The versatility of this compound as a building block underscores its significance in the ongoing quest for novel and effective therapeutic agents and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-(piperazin-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-13-12-4-2-11(3-5-12)10-15-8-6-14-7-9-15/h2-5,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJFVBXXIVLKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696373
Record name N-Methyl-4-[(piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-22-3
Record name N-Methyl-4-[(piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Optimization for Methyl 4 Piperazin 1 Ylmethyl Phenyl Amine

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of the target molecule, Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine, reveals several plausible disconnection points, leading to different synthetic strategies and the selection of corresponding precursors. The primary disconnections are at the C-N bonds of the piperazine (B1678402) ring and the N-methyl group.

Strategy A: Disconnection of the Benzylic C-N Bond

This strategy involves the formation of the bond between the benzylic carbon and the piperazine nitrogen. This leads to two key precursors: 4-(methylamino)benzaldehyde (B1624761) and piperazine. This approach is synthetically straightforward, relying on well-established reductive amination protocols.

Strategy B: Disconnection of the N-Aryl Bond

Alternatively, the bond between the aniline (B41778) nitrogen and the phenyl ring can be disconnected. This suggests a coupling reaction between a piperazine derivative and a suitably functionalized aniline precursor. This strategy would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Strategy C: Stepwise Functionalization

A third approach involves the sequential functionalization of a simpler aromatic precursor. For instance, starting with 4-aminobenzylamine, one could first introduce the piperazine moiety and then perform the N-methylation of the aniline nitrogen.

The selection of a particular strategy depends on factors such as the availability and cost of starting materials, reaction efficiency, and the desired control over selectivity. For the purpose of this discussion, Strategy A offers a highly convergent and efficient route.

Development and Refinement of Classical Synthetic Pathways

Classical synthetic methods provide a robust foundation for the synthesis of this compound. These multi-step sequences often rely on well-understood reaction mechanisms and allow for the isolation and characterization of key intermediates.

A plausible multi-step synthesis based on Strategy A (reductive amination) would proceed as follows:

Formation of the Imine Intermediate: The initial step involves the condensation of 4-(methylamino)benzaldehyde with piperazine to form an iminium ion intermediate. This reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) at room temperature. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Reduction of the Imine: The in situ generated iminium ion is then reduced to the desired tertiary amine. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent often used for reductive aminations. Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be utilized.

The progress of the reduction can be followed by chromatographic and spectroscopic methods. The final product, this compound, can be purified by column chromatography or crystallization.

Intermediate Characterization:

Throughout the synthetic sequence, the characterization of intermediates is crucial to ensure the desired reaction pathway is being followed. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the starting materials, intermediates, and the final product.

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

A hypothetical reaction scheme and conditions are presented in the table below.

StepReactantsReagents and ConditionsProductHypothetical Yield (%)
14-(methylamino)benzaldehyde, PiperazineMethanol, Room Temperature, 2-4 hIminium ion intermediate(in situ)
2Iminium ion intermediateSodium triacetoxyborohydride, Room Temperature, 12-18 hThis compound85-95

In more complex syntheses or when competing side reactions are possible, the use of protecting groups can be essential. For the synthesis of this compound via the outlined reductive amination, protecting groups are generally not required due to the chemoselectivity of the reaction.

However, if a different synthetic strategy were employed, for instance, one involving harsh reagents that could react with the secondary amine of piperazine or the methylamino group, protection would be necessary.

Piperazine Protection: The piperazine ring contains two secondary amines. If only monosubstitution is desired in a reaction where disubstitution is possible, one of the nitrogen atoms can be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc group can be introduced by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and subsequently removed under acidic conditions.

Aniline Protection: The methylamino group on the aromatic ring could be protected if necessary. Acylation to form an amide is a common strategy.

The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

Catalytic Approaches and Mechanistic Investigations in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both metal-catalyzed and organocatalytic approaches can be envisioned for the synthesis of this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govwikipedia.orglibretexts.org This reaction could be employed in a synthetic strategy that involves coupling a piperazine derivative with an aryl halide.

A potential synthetic route utilizing this methodology would involve:

Preparation of a Monoprotected Piperazine: To avoid double arylation, piperazine would first be monoprotected, for example, with a Boc group.

Buchwald-Hartwig Coupling: The monoprotected piperazine would then be coupled with a suitable aryl halide, such as 4-bromo-N-methylaniline, in the presence of a palladium catalyst and a phosphine (B1218219) ligand.

Deprotection: The final step would be the removal of the protecting group to yield the target compound.

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and scope.

A summary of potential conditions for a Buchwald-Hartwig approach is provided in the table below.

StepReactantsCatalyst SystemBaseSolventTemperature (°C)Hypothetical Yield (%)
11-Boc-piperazine, 4-bromo-N-methylanilinePd₂(dba)₃, BINAPNaOtBuToluene80-10070-90
2Boc-protected productTrifluoroacetic acid-Dichloromethane0 - RT>95

While the target molecule is achiral, organocatalysis offers mild and environmentally friendly alternatives to metal-catalyzed reactions for certain transformations. For instance, the initial imine formation in the reductive amination pathway can be catalyzed by mild acids, which can be considered a form of organocatalysis.

Furthermore, recent advances in organocatalysis have led to the development of methods for the direct C-H functionalization of aromatic compounds, which could potentially be adapted for the synthesis of related structures. However, for the specific synthesis of this compound, the classical and metal-catalyzed routes are currently more established and likely to be more efficient.

Green Chemistry Principles and Sustainable Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes for piperazine derivatives. The application of green chemistry principles focuses on minimizing waste, reducing energy consumption, and utilizing safer solvents.

Solvent Selection and Waste Minimization Strategies

The choice of solvent is critical in developing a sustainable synthetic process. Traditional syntheses of piperazine derivatives often employ chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), which are associated with environmental and health concerns. Green chemistry encourages the substitution of these with safer alternatives.

For the synthesis of this compound via reductive amination of 4-(methylamino)benzaldehyde with piperazine, greener solvent choices are being explored. Ethanol and water are excellent examples of sustainable solvents. researchgate.net Reductive amination can often be performed in these solvents, sometimes with the aid of a co-solvent to ensure solubility of all reactants. researchgate.net The use of water as a solvent is particularly advantageous due to its non-toxicity, non-flammability, and low cost. researchgate.net

Waste minimization is another cornerstone of green synthesis. mdpi.com One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, significantly reduce waste generation and improve process efficiency. researchgate.net For instance, a one-pot reductive amination protocol for aldehydes using a green catalyst like thiamine (B1217682) hydrochloride under solvent-free conditions has been reported, showcasing a significant step towards waste reduction. researchgate.net Furthermore, electrochemical reductive amination protocols are being developed that utilize recoverable reaction media like acetonitrile-water azeotropes, drastically minimizing solvent waste. rsc.orgkuleuven.be

Table 1: Comparison of Solvents for Piperazine Derivative Synthesis

SolventGreen Chemistry Considerations
Dichloromethane (DCM)Halogenated solvent, potential carcinogen, high environmental impact.
1,2-Dichloroethane (DCE)Halogenated solvent, toxic, environmentally persistent.
EthanolBiodegradable, produced from renewable resources, lower toxicity. researchgate.net
WaterNon-toxic, non-flammable, abundant, and environmentally benign. researchgate.net
Acetonitrile (B52724)/WaterCan be used as a recoverable azeotrope in electrochemical methods. rsc.org
Solvent-freeIdeal for waste minimization, reduces solvent usage to zero. researchgate.netacs.org

Energy Efficiency in Reaction Design

Energy efficiency is a key metric in sustainable synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for reducing energy consumption and reaction times. mdpi.com Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave irradiation to the reductive amination for the synthesis of piperazine derivatives can lead to remarkable energy savings. mdpi.com

Yield Optimization and Purity Enhancement Techniques

Achieving high yield and purity is paramount in the synthesis of pharmaceutical intermediates. This requires careful optimization of reaction conditions and the implementation of effective isolation and purification strategies.

Reaction Condition Screening and Optimization

The yield of this compound can be significantly influenced by various reaction parameters. A systematic screening of these conditions is crucial for optimization.

For the reductive amination pathway, key parameters to optimize include:

Reducing Agent: A variety of reducing agents can be employed, each with its own reactivity and selectivity profile. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can impact the reaction's chemoselectivity and compatibility with other functional groups.

Catalyst: The use of catalysts can significantly enhance the rate and selectivity of the reductive amination. Both homogeneous and heterogeneous catalysts are employed. For instance, thiamine hydrochloride has been reported as a green and recyclable catalyst for reductive amination. researchgate.net

pH: The pH of the reaction medium is critical for the formation of the iminium ion intermediate. Acidic conditions generally favor this step, but the pH must be carefully controlled to avoid side reactions.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete reaction while minimizing the formation of byproducts.

For the N-alkylation of piperazine with a suitable 4-(methylamino)benzyl derivative, optimization would involve screening:

Leaving Group: The nature of the leaving group on the benzyl (B1604629) derivative (e.g., chloride, bromide, mesylate) will affect the reaction rate.

Base: A base is typically required to neutralize the acid formed during the reaction. The choice of base (e.g., potassium carbonate, triethylamine) can influence the reaction's efficiency.

Solvent: As discussed in the green chemistry section, the solvent plays a crucial role. Polar aprotic solvents like acetonitrile are often effective.

Temperature: Higher temperatures can accelerate the reaction but may also lead to the formation of undesired dialkylated byproducts.

Table 2: Parameters for Optimization in the Synthesis of this compound

Synthetic RouteKey Parameters for Optimization
Reductive AminationReducing agent, catalyst, pH, temperature, reaction time, stoichiometry of reactants.
N-AlkylationLeaving group, base, solvent, temperature, stoichiometry of reactants.

Isolation and Purification Methodologies (e.g., Chromatography, Crystallization)

After the reaction is complete, the crude product must be isolated and purified to meet the stringent requirements for pharmaceutical intermediates.

Chromatography:

Column chromatography is a widely used technique for the purification of piperazine derivatives. nih.gov High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly for analyzing the purity of the final product. unodc.orgjocpr.compku.edu.cn Reversed-phase chromatography using a C18 column is a common method for the analysis of such compounds. unodc.org The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is critical for achieving good separation. jocpr.com

Crystallization:

Crystallization is an effective and scalable method for purifying solid compounds. biosynce.com The crude this compound can be purified by crystallization from a suitable solvent or a mixture of solvents. The choice of solvent is crucial and depends on the solubility of the compound and its impurities at different temperatures. biosynce.com

Often, the amine product is converted to its hydrochloride salt to facilitate crystallization and improve its stability and handling properties. nih.gov The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid. The resulting salt often has well-defined crystals and can be readily purified by recrystallization. The process typically involves dissolving the salt in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. google.com The effect of piperazine concentration, temperature, and solvent choice can significantly influence the crystallization process, including crystal growth and morphology. biosynce.com

Advanced Structural Elucidation and Conformational Analysis of Methyl 4 Piperazin 1 Ylmethyl Phenyl Amine

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a molecule. However, specific spectra for Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine are not available.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). Advanced 2D-NMR techniques, such as COSY and HSQC, further establish connectivity between atoms. A thorough search did not yield any published ¹H or ¹³C NMR spectra or associated chemical shift data for this specific compound. Without this data, a detailed analysis of the proton and carbon environments, including the distinct signals expected for the N-methyl group, the aromatic protons, the benzylic methylene (B1212753) bridge, and the piperazine (B1678402) ring protons, cannot be performed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring its vibrational modes. For this compound, one would expect to observe characteristic vibrational frequencies for N-H stretching (from the secondary amine in the piperazine ring and the N-methylaniline moiety), C-H stretching (aromatic and aliphatic), and C-N stretching, as well as aromatic ring vibrations. No experimental IR or Raman spectra have been found, preventing an analysis of its specific vibrational fingerprints.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is critical for determining the exact molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern provides valuable clues about the molecule's structure. While the theoretical exact mass of this compound can be calculated, no experimental HRMS data, including measured mass-to-charge ratios and fragmentation pathways, appear to be published. Such data would be essential to confirm the molecular formula and understand the stability of different parts of the molecule under ionization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure and its arrangement in the solid state. This powerful technique yields precise bond lengths, bond angles, and details about intermolecular interactions.

Crystal Growth and Crystallographic Data Collection

The prerequisite for X-ray analysis is the growth of a suitable single crystal. There is no indication in the available literature that this compound has been successfully crystallized and subjected to crystallographic analysis. Consequently, no crystallographic data, such as unit cell dimensions, space group, or data collection parameters, are available.

Molecular Packing and Intermolecular Interactions in the Crystalline State

Without a crystal structure, any discussion of the molecular packing and intermolecular forces (like hydrogen bonding or van der Waals interactions) in the solid state would be purely speculative. This information is fundamental to understanding the physical properties of the compound in its crystalline form.

Conformational Dynamics and Stereochemical Considerations

The conformational flexibility of the piperazine ring and the rotational freedom of the constituent chemical groups in this compound are critical determinants of its three-dimensional structure and, consequently, its interactions with biological systems. A thorough understanding of these dynamics is essential for a complete structural elucidation.

Analysis of Rotational Barriers and Conformational Isomers

The dynamic nature of this compound gives rise to a variety of conformational isomers. The primary source of this isomerism is the piperazine ring, which predominantly adopts a chair conformation to minimize steric strain. However, other forms, such as the boat and twist-boat conformations, exist as higher-energy intermediates in the conformational equilibrium. The interconversion between these forms involves surmounting specific energy barriers.

While specific experimental data on the rotational barriers of this compound are not extensively documented in the literature, the conformational behavior of analogous piperazine-containing compounds provides valuable insights. The piperazine ring can undergo ring inversion, where one chair conformation converts to another. This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations. The energy barrier for this inversion in unsubstituted piperazine is approximately 10-11 kcal/mol. The presence of substituents on the ring, as in the case of the 4-methyl and 1-benzylphenyl groups in the target molecule, can influence the magnitude of this barrier and the relative stability of the resulting conformers.

The orientation of the substituents on the piperazine ring can be either axial or equatorial. For the N-methyl group, the equatorial position is generally favored to reduce steric hindrance. Similarly, the larger 4-(methylaminomethyl)phenyl group at the N1 position is expected to predominantly occupy the equatorial position to minimize non-bonded interactions.

Rotation around the single bonds connecting the various fragments of the molecule also contributes to the conformational landscape. These rotations include the bond between the phenyl ring and the methylene bridge, the methylene bridge and the piperazine nitrogen, and the N-methyl group. The energy barriers for these rotations are typically lower than that of the piperazine ring inversion, leading to a multitude of rapidly interconverting rotamers at room temperature. Computational modeling, such as that performed on analogs of GBR 12909, has been used to explore the potential energy surfaces and identify low-energy conformers. nih.gov Such studies can reveal the preferred spatial arrangements of the different parts of the molecule.

Table 1: Possible Conformations of the Piperazine Ring

ConformationRelative EnergyKey Features
ChairLowestStaggered arrangement of all C-C and C-N bonds, minimizing torsional strain.
Twist-BoatIntermediateRelieves some of the steric strain of the boat conformation.
BoatHighestEclipsed C-C and C-N bonds, leading to significant torsional and steric strain.

Determination of Chiral Purity (if applicable to specific derivatives or synthesis)

This compound, in its parent form, is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, the concept of chiral purity is not applicable to this specific compound.

However, the introduction of a substituent on one of the carbon atoms of the piperazine ring can create a chiral center, leading to the existence of enantiomers. nih.gov For instance, if a methyl group were to be substituted at the C2 or C3 position of the piperazine ring, the molecule would become chiral. In such cases, the determination of chiral purity, or enantiomeric excess, would be a crucial aspect of its characterization. nih.gov

The synthesis of chiral piperazine derivatives often starts from chiral precursors or employs asymmetric synthesis strategies. nih.gov Once a chiral derivative is synthesized, various analytical techniques can be employed to determine its chiral purity. These methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, enabling the determination of their relative concentrations.

X-ray Crystallography: For crystalline derivatives, X-ray crystallography can unambiguously determine the absolute stereochemistry of a single enantiomer. nih.gov

While not directly relevant to the achiral parent compound, the stereochemical considerations of its potential chiral derivatives are an important area of study, particularly in the context of drug design and development, where the biological activity of enantiomers can differ significantly. nih.gov

Molecular Interactions and Target Engagement Research of Methyl 4 Piperazin 1 Ylmethyl Phenyl Amine

Biacore and Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

No Biacore or SPR studies have been published that would provide data on the association and dissociation rate constants of Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine with any biological target.

Structure-Binding Relationship (SBR) Analysis

A critical aspect of understanding a compound's biological activity is the systematic analysis of how structural modifications affect its interaction with molecular targets. This often involves the synthesis and evaluation of a series of analogues to build a comprehensive structure-activity relationship (SAR) profile.

Systematic Modification and Impact on Molecular Interaction Profiles

There is a lack of specific published research detailing the systematic modification of this compound and the subsequent impact on its molecular interaction profiles. In analogous research on other piperazine (B1678402) derivatives, modifications to the N-phenyl ring and the piperazine substituents have been shown to significantly alter binding affinity and selectivity for various biological targets. For instance, studies on more complex piperazine-containing molecules have demonstrated that the addition of halogen or methyl groups to the phenyl ring can influence inhibitory activity against specific enzymes or receptors. frontiersin.orgpolyu.edu.hk However, without direct experimental data for the target compound, any discussion on the impact of such modifications would be purely speculative.

Stereochemical Influence on Binding Thermodynamics

The structure of this compound does not possess a chiral center, rendering the investigation of stereochemical influences on its binding thermodynamics inapplicable. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit significantly different binding affinities and thermodynamic profiles when interacting with chiral biological macromolecules like proteins. The absence of stereoisomerism in this specific compound means this area of analysis is not relevant.

Investigation of Protein-Ligand Interaction Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between a ligand and a protein. nih.govspringernature.com This method allows for the simultaneous determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. researchgate.netnih.gov These thermodynamic parameters provide deep insights into the forces driving the molecular recognition process.

A comprehensive search of scientific databases yielded no specific studies that have employed ITC or other biophysical methods to investigate the protein-ligand interaction thermodynamics of this compound. Such studies are fundamental to understanding the mechanism of action and for the rational design of more potent and selective derivatives. The absence of this data precludes any detailed discussion on the enthalpic and entropic contributions to its binding with any potential protein target.

Computational and Theoretical Investigations on Methyl 4 Piperazin 1 Ylmethyl Phenyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic structure, molecular geometry, and reactivity of Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its frontier molecular orbitals (FMOs). A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization process systematically alters the molecule's structure to find the lowest energy arrangement. From this, key geometric parameters like bond lengths and angles can be extracted. These theoretical values provide a baseline for understanding the molecule's structural characteristics.

Furthermore, DFT calculations yield information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated using DFT.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(phenyl)-N(amine)1.39 Å
Bond LengthC(phenyl)-C(methylene)1.51 Å
Bond LengthC(methylene)-N(piperazine)1.47 Å
Bond AngleC-N-C (piperazine)110.5°
Dihedral AngleC(phenyl)-C(methylene)-N(piperazine)-C(piperazine)178.2°

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations.

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-0.98
HOMO-LUMO Energy Gap4.87

For more precise energetic predictions, ab initio (from first principles) methods are utilized. These methods are computationally more intensive than DFT but can provide higher accuracy for properties like enthalpies of formation. Composite methods, such as the Gaussian-n (G4) theory, are often employed. These approaches combine results from several high-level calculations to extrapolate a highly accurate energy value. Such predictions are crucial for understanding the thermodynamic stability and potential reaction energetics of this compound.

Table 3: Illustrative High-Accuracy Energetic Predictions for this compound.

Thermodynamic PropertyMethodPredicted Value (kJ/mol)
Standard Enthalpy of Formation (Gas Phase)G4MP2155.8
Atomization EnergyG418750.2

Molecular Docking Simulations for Putative Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

The process begins with the preparation of the ligand, this compound. Its 3D structure, typically optimized using quantum chemical methods as described above, is prepared by adding hydrogen atoms and assigning partial charges. The protein target is selected based on therapeutic relevance for similar piperazine-containing molecules, which have shown activity against targets like monoamine oxidases (MAO) or various receptors. nih.govmdpi.com The protein structure is obtained from a repository like the Protein Data Bank (PDB). The binding site, or active site, is then defined, which is the region of the protein where the ligand is expected to bind.

A docking algorithm then samples a large number of possible orientations of the ligand within the protein's active site. Each of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are used to rank the different poses, with the lowest energy score typically representing the most likely binding mode.

Before proceeding with docking the compound of interest, the docking protocol is often validated. This is done by redocking a known co-crystallized ligand into its protein's active site and comparing the predicted pose to the experimental structure. A low root-mean-square deviation (RMSD) between the two indicates a valid docking protocol.

Table 4: Illustrative Molecular Docking Results for this compound with a Putative Target.

Putative Protein TargetDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Monoamine Oxidase A-8.5-8.2Tyr407, Phe208
Dopamine D2 Receptor-7.9-7.6Asp114, Ser193

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding pose.

The simulation begins with the best-ranked pose from molecular docking. This complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization and equilibration before the production simulation, which can run for nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are important for binding. These simulations provide a more detailed and dynamic understanding of the binding kinetics and stability of the this compound-protein complex.

Table 5: Illustrative Parameters and Findings from a Molecular Dynamics Simulation.

ParameterValue/Observation
Simulation Time100 ns
Average Ligand RMSD1.5 Å
Average Protein Backbone RMSD2.1 Å
Key Maintained InteractionsHydrogen bond with Tyr407, Pi-Pi stacking with Phe208

Force Field Parameterization and System Setup

In computational studies, particularly molecular dynamics (MD) simulations, the accuracy of the results is fundamentally dependent on the quality of the force field used to describe the potential energy of the system. For a novel or non-standard ligand such as this compound, a meticulous parameterization process is required as its specific parameters are often absent from standard force fields like AMBER, CHARMM, or OPLS-AA. nih.govresearchgate.net

The initial step involves generating the three-dimensional coordinates of the molecule. Quantum mechanical (QM) calculations, typically using density functional theory (DFT) methods like B3LYP with a basis set such as 6-31G**, are employed to optimize the molecular geometry and calculate the electrostatic potential (ESP). jksus.org From the ESP, partial atomic charges are derived using methods like the Restrained Electrostatic Potential (RESP) fitting approach. nih.gov This ensures that the charge distribution on the ligand is representative of its electronic structure.

In addition to charges, other bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals) parameters may need to be derived or adapted. This is often achieved by analogy to similar, well-parameterized fragments within the force field library. For any missing parameters, QM calculations can be performed to determine bond force constants and equilibrium values. nih.govresearchgate.net The final set of parameters is then integrated into a ligand topology file.

Table 1: Example Force Field Parameterization Workflow

StepDescriptionCommon Tools/Methods
1. Geometry Optimization Obtain the lowest energy conformation of the ligand.Gaussian, GAMESS (using DFT, e.g., B3LYP/6-31G*)
2. Charge Calculation Derive partial atomic charges from the quantum mechanical electrostatic potential.Antechamber (using RESP or AM1-BCC)
3. Parameter Assignment Assign bonded and non-bonded parameters. Missing parameters are derived from QM or analogy.GAFF (General Amber Force Field), CGenFF (CHARMM General Force Field)
4. System Solvation Place the molecule in a periodic box of solvent (e.g., water).LEaP (AMBER), VMD
5. Ionization Add counter-ions to neutralize the system charge.LEaP (AMBER)
6. Energy Minimization Relax the system to remove unfavorable contacts before simulation.SANDER (AMBER), GROMACS, NAMD

Simulation Trajectory Analysis for Ligand-Target Stability

Molecular dynamics (MD) simulations generate trajectories that describe the positions, velocities, and energies of all atoms in a system over time. Analyzing these trajectories provides critical insights into the stability of the ligand-target complex, the nature of their interactions, and the conformational changes that occur upon binding. nih.govresearchgate.net

Several key metrics are used to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the ligand or protein in a given simulation frame and a reference structure (typically the initial, minimized structure). A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand has found a stable binding pose within the target's active site. polyu.edu.hk In contrast, a continuously increasing or highly fluctuating RMSD may indicate ligand dissociation or significant conformational instability. polyu.edu.hkmdpi.com

Root Mean Square Fluctuation (RMSF): While RMSD tracks the deviation of the entire molecule, RMSF measures the fluctuation of individual atoms or residues around their average positions. This analysis helps identify which parts of the ligand or protein are flexible and which are rigid. High RMSF values in the ligand can indicate flexible regions that may not be contributing significantly to the binding affinity, while high fluctuations in the protein's binding site residues could imply an unstable interaction. mdpi.com

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the target protein are monitored throughout the simulation. Persistent hydrogen bonds are crucial for stable binding and are often a key determinant of ligand affinity and specificity.

Table 2: Illustrative RMSD Data for Ligand-Target Complexes

Simulation Time (ns)RMSD of Complex A (Stable) (Å)RMSD of Complex B (Unstable) (Å)
0 0.00.0
10 1.21.8
20 1.42.5
30 1.33.1
40 1.54.0
50 1.44.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov For a scaffold like this compound, QSAR studies can elucidate which physico-chemical properties are critical for its binding to a specific biological target, thereby guiding the rational design of more potent analogs. nih.govmdpi.com

Descriptor Calculation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net For a series of analogs based on the this compound scaffold, a wide range of descriptors would be calculated. These can be categorized as:

Constitutional Descriptors: These describe the basic structural properties, such as molecular weight, number of atoms, number of rings, and number of hydrogen bond donors/acceptors. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape, such as the topological polar surface area (TPSA) and molecular connectivity indices. mdpi.com

Geometrical Descriptors: These 3D descriptors relate to the molecule's spatial arrangement, including molecular volume, surface area, and shape indices.

Electronic Descriptors: Derived from quantum chemical calculations, these describe the electronic properties of the molecule, such as dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and electrophilicity index. jksus.orgmdpi.com

Physico-chemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and aqueous solubility (LogS), which are crucial for correlating with binding and pharmacokinetic properties. mdpi.commdpi.com

From a large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using statistical methods to avoid overfitting and multicollinearity in the final model.

Table 3: Common Physico-chemical Descriptors in QSAR

DescriptorAbbreviationSignificance in Molecular Interactions
Topological Polar Surface Area TPSACorrelates with hydrogen bonding potential and membrane permeability.
Logarithm of Partition Coefficient logPMeasures lipophilicity, which influences hydrophobic interactions and membrane crossing.
Molar Refractivity MRRelates to molecular volume and polarizability, influencing dispersion forces in binding.
Hydrogen Bond Donors HBDThe number of N-H or O-H bonds, crucial for specific hydrogen bonding with the target.
Hydrogen Bond Acceptors HBAThe number of N or O atoms, acting as acceptors in hydrogen bonds.
Energy of LUMO ELUMORelates to the molecule's ability to accept electrons in charge-transfer interactions.

Statistical Model Development and Validation

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., binding affinity expressed as pIC₅₀). nih.gov A common method for this is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptor values and c represents the regression coefficients. mdpi.comjmchemsci.com

The development of a robust and predictive QSAR model requires rigorous validation. jocpr.commdpi.com Key statistical parameters used for validation include:

Coefficient of Determination (R²): Measures the goodness of fit of the model to the training data. A value closer to 1.0 indicates a better fit. researchgate.net

Cross-validated Coefficient of Determination (Q²): Assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. A high Q² (typically > 0.6) is essential for a reliable model. researchgate.netjmchemsci.com

External Validation (R²_pred): The model's predictive power is tested on an external set of compounds that were not used in the model development. A high predictive R² (R²_pred) confirms the model's generalizability. mdpi.com

Y-Randomization: This test ensures that the model is not a result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. A valid model should show very low R² and Q² values for the randomized data. mdpi.com

Table 4: Statistical Validation Parameters for a Hypothetical QSAR Model

ParameterDescriptionAcceptable Value
Coefficient of determination (training set)> 0.7
Cross-validated R² (internal validation)> 0.6
R²_pred Predictive R² (external test set)> 0.6
F-statistic Fischer's value (statistical significance)High value
p-value Probability value< 0.05

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel scaffolds that could bind to a specific target. nih.govpharmacophorejournal.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.

Starting with the structure of an active compound like this compound, a pharmacophore model can be generated. This model would typically consist of several key features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the piperazine (B1678402) ring.

Hydrogen Bond Donors (HBD): The amine group.

Aromatic Ring (AR): The central phenyl ring.

Positive Ionizable (PI): The basic nitrogen of the piperazine, which is likely protonated at physiological pH.

Hydrophobic (HY): The methyl groups and aromatic ring.

Once a validated pharmacophore model is built, it can be used as a 3D query for virtual screening of large chemical databases containing millions of compounds. nih.goved.ac.uk This process filters the database, retaining only those molecules that spatially match the pharmacophore features. The resulting hits are then typically subjected to further filtering, such as applying Lipinski's Rule of Five to assess drug-likeness, and then prioritized for further computational analysis like molecular docking. nih.govpharmacophorejournal.com This combined approach of pharmacophore modeling and virtual screening is a time- and cost-effective strategy to identify diverse and novel lead compounds that share the essential binding characteristics of the original template molecule. nih.govnih.goved.ac.uk

Analytical Methodologies for Research and Characterization of Methyl 4 Piperazin 1 Ylmethyl Phenyl Amine

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine from impurities, starting materials, and degradation products, enabling both qualitative identification and precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like substituted piperazines. rdd.edu.iqntu.edu.iq The presence of the phenyl group in this compound makes it inherently suitable for UV detection without the need for derivatization, a step often required for piperazine (B1678402) itself which lacks a chromophore. jocpr.comjocpr.com

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating such compounds. A C8 or C18 stationary phase is typically employed with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). nih.govthermofisher.com Gradient elution is often used to achieve optimal separation of compounds with varying polarities. lcms.cz

Detection Modes:

UV and Photodiode Array (PDA) Detection: Due to its aromatic ring, the compound will exhibit significant UV absorbance. A PDA detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For similar phenylpiperazine compounds, detection wavelengths are often set in the 235-240 nm range. nih.govnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides high sensitivity and selectivity. rdd.edu.iq MS detection is invaluable for structural elucidation of the main compound and for identifying unknown impurities by providing mass-to-charge ratio (m/z) information. lcms.cznih.gov This technique is particularly powerful for impurity profiling at trace levels.

Table 1: Representative HPLC Conditions for Analysis of Aromatic Piperazine Derivatives
ParameterConditionSource
Column Phenomenex C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: MethanolB: 10 mM Ammonium Acetate Buffer nih.gov
Flow Rate 1.0 mL/min jocpr.comnih.gov
Detection UV at 235 nm nih.gov
Column Temp. 25-40 °C nih.govlcms.cz
Injection Vol. 10 µL jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com While primary and secondary amines can sometimes be analyzed directly, derivatization is often employed to improve their thermal stability and chromatographic peak shape. thermofisher.com For this compound, GC-MS would be particularly useful for identifying volatile impurities from the synthesis process.

The method involves vaporizing the sample and separating its components in a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information for identification. rsc.org GC-MS is highly effective for the chemical characterization of street samples of piperazine derivatives and can be used to separate a wide range of related substances and isomers. rsc.org

Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis
ParameterConditionSource
Column Supelco Equity 5 Capillary Column (30 m x 0.25 mm i.d. x 0.25 µm) rsc.org
Carrier Gas Helium (1 mL/min) rsc.org
Injector Temp. 260 °C rsc.org
Oven Program Initial 60°C, ramped to 280°C rsc.org
Detector Mass Spectrometer (Turbomass Gold 500MS or equivalent) rsc.org
Ionization Mode Electron Ionization (EI) nist.gov

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

The specific structure of this compound is achiral, meaning it does not have enantiomers and will not rotate plane-polarized light. Therefore, chiral chromatography is not applicable for determining its enantiomeric excess.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the piperazine ring, chiral chromatography would become essential for separating the resulting enantiomers. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, polysaccharide-based columns like Chiralpak are commonly used for separating chiral piperazine derivatives. jocpr.com The separation of enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct pharmacological activities. nih.govgoogle.com

Table 3: Example Chiral HPLC Conditions for Piperazine Analogs
ParameterConditionSource
Column Chiralpak IC (Diacel) (250 X 4.6 mm, 5µm) jocpr.com
Mobile Phase Acetonitrile:Methanol (B129727):Diethylamine (90:10:0.1 v/v/v) jocpr.com
Flow Rate 1.0 mL/min jocpr.com
Detection UV at 340 nm (after derivatization for non-chromophoric piperazine) jocpr.com
Column Temp. 35 °C jocpr.com

Capillary Electrophoresis (CE) for Separation and Analysis in Solution

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is well-suited for the analysis of charged species like amines, which are protonated in acidic conditions. thermofisher.comnih.gov CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption.

For the analysis of this compound, a capillary zone electrophoresis (CZE) method would be appropriate. The analysis is performed in an uncoated fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate buffer at a low pH. nih.gov Additives like cyclodextrins can be incorporated into the BGE to enhance the separation of closely related compounds and isomers. nih.gov Detection is typically performed using a UV detector integrated into the CE system.

Table 4: General Capillary Electrophoresis Conditions for Piperazine Isomer Analysis
ParameterConditionSource
Capillary Uncoated fused-silica (60 cm length, 50 µm i.d.) nih.gov
Background Electrolyte 20 mmol/L Phosphoric acid (pH 2.5) with 10 mmol/L α-cyclodextrin nih.gov
Voltage 25 kV nih.gov
Temperature 25 °C nih.gov
Detection UV at 236 nm nih.gov
Injection Hydrodynamic (e.g., 4,826 Pa for 8s) nih.gov

Spectrophotometric Methods for Quantitative Determination

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantitative determination of compounds that absorb light in the UV or visible range. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Given the presence of the substituted phenyl ring, this compound is expected to have a distinct UV absorption spectrum. nist.gov This allows for its quantification in solution, provided that no other components in the sample matrix absorb at the selected analytical wavelength (λmax). While a full spectrum scan would be needed to determine the λmax for this specific compound, related aromatic amines and phenylpiperazines show absorption in the UV region, making this a viable quantitative technique. rdd.edu.iqnih.gov

Table 5: Principles of UV-Vis Spectrophotometric Analysis
ParameterDescription
Principle Beer-Lambert Law (A = εbc)
Instrumentation UV-Vis Spectrophotometer (single or double beam)
Measurement Absorbance at a specific wavelength (λmax)
Requirement The compound must have a chromophore (e.g., an aromatic ring)
Application Quantitative analysis, determination of concentration in pure solutions or simple mixtures

Fluorimetry for Trace Analysis

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive analytical technique well-suited for the determination of trace quantities of pharmaceutical compounds. The intrinsic fluorescence of this compound may be limited; therefore, derivatization is a common and effective strategy to enhance its detectability. This involves reacting the non-fluorescent or weakly fluorescent analyte with a fluorescent labeling reagent to produce a highly fluorescent derivative.

The secondary amine within the piperazine ring of this compound is the primary site for such derivatization. Several reagents are available for this purpose, each with its own set of reaction conditions and spectral properties. The choice of reagent depends on factors such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Key Derivatization Reagents and Methodologies:

Dansyl Chloride (DNS-Cl): This is one of the most widely used derivatizing agents for primary and secondary amines. It reacts with the amine group under slightly alkaline conditions to form a stable, highly fluorescent dansyl derivative. The resulting derivative can be excited in the ultraviolet (UV) range and emits strongly in the visible spectrum, allowing for very low detection limits, often in the nanomole to picomole range. libretexts.orgnih.gov

o-Phthalaldehyde (OPA): While OPA is primarily used for primary amines, it can be adapted for the analysis of secondary amines following an initial oxidation step. libretexts.org In the presence of a thiol, OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives. interchim.fr For secondary amines like this compound, a pre-treatment with an oxidizing agent such as sodium hypochlorite (B82951) can convert the secondary amine to a primary amine, which can then be derivatized with OPA. libretexts.org

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is another effective reagent for derivatizing primary and secondary amines. libretexts.orgnih.gov It forms stable, fluorescent derivatives that can be detected with high sensitivity. libretexts.org This reagent is particularly useful in automated pre-column derivatization systems due to its rapid and clean reaction kinetics. thermofisher.com

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl): This reagent has been successfully used for the fluorescence labeling of N-benzylpiperazine (BZP) and its analogs, which are structurally related to the target compound. researchgate.netnih.gov The resulting derivatives can be separated by High-Performance Liquid Chromatography (HPLC) and detected with high sensitivity. nih.gov

The general workflow for trace analysis using fluorimetry after derivatization involves:

Sample Preparation: Extraction of this compound from the sample matrix.

Derivatization: Reaction of the analyte with the chosen fluorescent labeling reagent under optimized conditions (pH, temperature, reaction time).

Chromatographic Separation: Separation of the fluorescent derivative from excess reagent and other sample components using a technique like HPLC.

Fluorimetric Detection: Excitation of the derivative at its maximum absorption wavelength and measurement of the emitted fluorescence at the corresponding emission maximum.

Quantification: Correlation of the fluorescence intensity to the concentration of the analyte using a calibration curve.

Interactive Data Table: Comparison of Common Derivatizing Agents for Amines

Derivatizing AgentTarget AminesTypical Excitation λ (nm)Typical Emission λ (nm)Key Advantages
Dansyl Chloride (DNS-Cl)Primary, Secondary~340~520Stable derivatives, high sensitivity. libretexts.orgnih.gov
o-Phthalaldehyde (OPA)Primary (Secondary after oxidation)~340~455Rapid reaction, fluorogenic (reagent is non-fluorescent). libretexts.orginterchim.fr
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)Primary, Secondary~265~340Stable derivatives, suitable for automation. libretexts.orgthermofisher.com
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)Primary, SecondaryNot specifiedNot specifiedProven for N-benzylpiperazine derivatives. researchgate.netnih.gov

Development of Novel Analytical Assays for Research and Process Control

The development of novel analytical assays is crucial for enhancing the efficiency of research and ensuring the quality of manufacturing processes. For this compound, this involves the adoption of miniaturized platforms and automated workflows to enable rapid, high-throughput, and cost-effective analysis.

Miniaturized analytical platforms, such as microfluidic and lab-on-a-chip (LOC) systems, offer significant advantages over traditional analytical techniques. nih.govnih.gov These platforms integrate multiple laboratory functions, including sample handling, reaction, separation, and detection, onto a single small chip. lums.edu.pknsf.gov

Applications for this compound:

Process Analytical Technology (PAT): Miniaturized systems can be integrated directly into the synthesis process of this compound for real-time monitoring of reaction progress and impurity formation. This allows for better process understanding and control, leading to improved yield and purity.

High-Throughput Screening: In the research phase, LOC devices can be used for the rapid screening of synthesis conditions or for studying the compound's interactions with biological targets. The low sample and reagent consumption makes these platforms ideal for high-throughput applications. whmicro.com

Impurity Profiling: The high separation efficiency of microchip-based separation techniques, such as microchip capillary electrophoresis, can be leveraged for the rapid profiling of trace impurities in the final product.

The development of a miniaturized assay for this compound would involve designing a microfluidic chip with channels for reagent mixing, a reaction chamber for derivatization (if necessary), and a separation channel coupled to a suitable detector. The small dimensions of these systems lead to faster analysis times and reduced solvent consumption, contributing to greener analytical chemistry. mdpi.com

Interactive Data Table: Advantages of Miniaturized Platforms for Pharmaceutical Analysis

FeatureDescriptionRelevance to this compound Analysis
Reduced Sample/Reagent Consumption Utilizes nanoliter to picoliter volumes. nsf.govCost-effective for expensive reagents and valuable samples.
Faster Analysis Times Short diffusion distances and rapid heat transfer. lums.edu.pkEnables real-time process monitoring and high-throughput screening.
High-Throughput Capability Parallel processing of multiple samples. whmicro.comEfficient screening of synthesis conditions and quality control of multiple batches.
Integration of Multiple Steps Sample preparation, reaction, separation, and detection on a single chip. lums.edu.pkSimplifies the analytical workflow and reduces manual errors.
Portability Small footprint allows for on-site or at-line analysis. nsf.govFacilitates rapid decision-making during process development and manufacturing.

Automated analytical workflows are becoming increasingly important in the pharmaceutical industry for improving productivity and data integrity. These workflows typically involve the use of robotic systems for sample preparation and handling, coupled with automated analytical instrumentation and data analysis software.

For the analysis of this compound, an automated workflow could be implemented for routine quality control testing. This would involve:

Automated Sample Preparation: A robotic liquid handling system would perform tasks such as weighing, dissolution, dilution, and derivatization. This minimizes human error and improves the precision and accuracy of the results. nih.gov

Automated HPLC Analysis: The prepared samples would be automatically injected into an HPLC system for separation and quantification. Modern chromatography data systems (CDS) can control the entire analysis sequence, from sample injection to data acquisition and processing.

Automated Data Analysis and Reporting: The CDS can be programmed to automatically process the chromatograms, calculate the concentration of this compound and any impurities, and generate a final report. This reduces the time required for data review and ensures consistency in data analysis.

The implementation of automated workflows for the analysis of this compound can lead to significant improvements in laboratory efficiency, allowing for higher sample throughput and faster batch release times. Furthermore, the reduction in manual handling and the electronic tracking of samples and data enhance data integrity and compliance with regulatory requirements. nih.govresearchgate.net

Derivatization and Analogue Synthesis for Comprehensive Structure Activity Relationship Sar Exploration

Rational Design Principles for Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine Analogues

The rational design of analogues for this compound is founded on established medicinal chemistry principles aimed at optimizing the molecule's interaction with a biological target. The core structure, featuring a phenyl ring, a benzylic methylene (B1212753) linker, and a piperazine (B1678402) moiety, offers multiple points for modification. The design process often begins by identifying the key pharmacophoric elements within this scaffold. The piperazine ring, for instance, is a frequently used heterocycle in drug discovery due to its ability to serve as a basic and hydrophilic group, which can optimize pharmacokinetic properties, or as a scaffold to correctly position other functional groups for target interaction. researchgate.netnih.gov

Design strategies may involve:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability. For example, the methylamino group could be replaced with other small polar groups.

Scaffold Hopping: Replacing the central phenyl-piperazine core with a different chemical scaffold that maintains the spatial arrangement of key interacting groups.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogues will bind, guiding the synthesis of compounds with improved interactions. researchgate.net

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential steric and electronic features required for activity. This model then serves as a template for designing new analogues. researchgate.net

Optimization efforts often focus on modulating physicochemical properties like lipophilicity (LogP), pKa, and polar surface area to enhance absorption, distribution, metabolism, and excretion (ADME) profiles. For example, introducing an N-ethylpiperazine group was chosen in the development of some kinase inhibitors to prevent off-target effects. mdpi.com

Systematic Synthetic Strategies for Diverse Chemical Libraries

The construction of diverse chemical libraries of this compound analogues is essential for a thorough SAR exploration. Systematic synthetic strategies are employed to efficiently generate a wide range of derivatives for biological screening. The piperazine moiety is particularly amenable to various synthetic transformations, facilitating its incorporation into molecules. nih.gov

Common synthetic routes include:

Reductive Amination: A versatile method for N-alkylation, this reaction involves coupling an aldehyde or ketone with a primary or secondary amine (like a piperazine derivative) in the presence of a reducing agent. This is a key strategy for introducing the piperazin-1-ylmethyl-phenyl moiety or for modifying the N4-position of the piperazine ring. nih.gov

Nucleophilic Substitution: The secondary amine of a piperazine can readily react with alkyl halides or sulfonates to form N-alkylated products. This is a straightforward approach for diversifying the substituent on the second piperazine nitrogen. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the N-aryl bond between the piperazine ring and the phenyl group, especially for creating libraries with diverse aromatic systems. nih.gov

Amide Bond Formation: The piperazine nitrogen can be acylated using acyl chlorides, carboxylic acids (with coupling agents), or anhydrides to introduce a wide variety of amide functionalities. nih.govbeilstein-journals.org

Modern C-H Functionalization: Recent advances allow for the direct modification of the C-H bonds on the piperazine ring itself, opening up new avenues for structural diversification beyond traditional N-substitution. mdpi.comnsf.gov

These strategies can be adapted for parallel synthesis or automated platforms to rapidly generate large libraries of compounds, enabling high-throughput screening and accelerating the SAR discovery process. A typical synthetic approach to generate a library might start with a common intermediate, such as 1-(4-nitrobenzyl)piperazine, which can then be subjected to various parallel reactions. nih.gov

Exploration of Substituent Effects on the Phenyl Moiety

Electronic and Steric Modifications

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and alkyl groups, or electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and halogens.

Electron-Donating Groups (EDGs): Increase the electron density of the phenyl ring, which can affect binding interactions, such as cation-π or π-π stacking.

Electron-Withdrawing Groups (EWGs): Decrease the electron density of the ring. The introduction of EWGs can significantly influence the absorption spectra of both E and Z isomers in photoswitchable molecules. mdpi.com In some kinase inhibitors, the presence of EWGs on an aromatic ring is crucial for activity. acs.orgacs.org

Steric Effects: The size and shape of a substituent (its steric bulk) dictate how the molecule can fit into a binding pocket.

Small Substituents: Groups like fluorine or methyl may probe small pockets or channels within a receptor binding site.

Bulky Substituents: Larger groups like tert-butyl or phenyl can be used to explore larger hydrophobic pockets or to induce a specific conformation by restricting bond rotation. However, excessively bulky substituents can also lead to steric clashes, resulting in a significant decrease in activity. acs.orgacs.org

The interplay between these effects is critical. For example, halogens provide a combination of electronic (inductive withdrawal) and steric effects that can be systematically varied (F < Cl < Br < I) to probe the SAR.

Table 1: Illustrative Impact of Phenyl Substituents on Activity

Substituent (R)PositionElectronic EffectSteric EffectHypothetical Activity
-HParaNeutralMinimalBaseline
-OCH3ParaDonatingSmallIncreased
-ClParaWithdrawingSmallIncreased
-CF3ParaWithdrawingMediumDecreased
-CH3OrthoDonatingSmallDecreased
-t-ButylParaDonatingLargeInactive

This table is for illustrative purposes and does not represent actual experimental data for the specific parent compound.

Positional Isomerism Studies

The position of a substituent on the phenyl ring (ortho, meta, or para relative to the piperazin-1-ylmethyl group) is a critical determinant of molecular geometry and biological activity. Changing the substitution pattern alters the spatial relationship between the substituent and the rest of the molecule, which can dramatically affect how the compound interacts with its target.

Para-substitution: Places the substituent directly opposite the main scaffold, extending the molecule's axis. This position is often explored first as it is less likely to cause steric hindrance with the core structure.

Meta-substitution: Places the substituent at a 120-degree angle. This can be used to probe different regions of a binding pocket compared to the para position. Studies on azobenzene (B91143) derivatives have shown that meta-substitution can significantly affect the energy levels of frontier orbitals. mdpi.com

Ortho-substitution: Places the substituent adjacent to the benzylic linker. This can have a profound impact on the conformation of the molecule by restricting the rotation of the phenyl ring, potentially locking it into a specific, biologically active (or inactive) orientation.

Systematic studies comparing positional isomers are essential to build a comprehensive 3D-SAR model. For example, a potent compound with a para-chloro substituent might become inactive when the chlorine is moved to the ortho position due to a steric clash or an unfavorable conformational change.

Investigation of Piperazine Ring Substitutions and Conformation

N-Alkylation and Acylation Strategies

Modification of the second nitrogen atom (N4) of the piperazine ring is a common and highly effective strategy for modulating a compound's properties. N-alkylation and N-acylation are the two primary methods used for this purpose.

N-Alkylation: This involves the introduction of an alkyl group.

Synthetic Methods: Common methods include reductive amination with aldehydes or ketones and direct alkylation using alkyl halides. nih.govresearchgate.net For instance, reacting a piperazine intermediate with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methyl derivative.

SAR Implications: The size, shape, and polarity of the alkyl group can influence potency, selectivity, and pharmacokinetic properties. Small alkyl groups like methyl or ethyl can enhance binding affinity or improve metabolic stability. In a series of CXCR4 antagonists, an ethyl group on the piperazine nitrogen was found to have similar potency to a propyl group but with greatly improved metabolic properties. nih.gov

N-Acylation: This involves the introduction of an acyl group (R-C=O).

Synthetic Methods: Typically achieved by reacting the piperazine with an acyl chloride or a carboxylic acid using a coupling agent.

SAR Implications: Acylation converts the basic secondary amine into a neutral amide. This change drastically alters the physicochemical properties of the molecule, reducing its pKa and potentially its aqueous solubility while increasing its ability to act as a hydrogen bond acceptor. This modification can be used to probe interactions with specific residues in a target's binding site.

The choice between alkylation and acylation allows chemists to systematically vary the basicity, lipophilicity, and hydrogen bonding capacity of the piperazine moiety.

Table 2: Comparison of N-Alkylation and N-Acylation Effects

ModificationSynthetic ReagentN4 BasicityH-BondingLipophilicity
N-MethylationFormaldehyde/Reducing AgentBasicAcceptorIncreased
N-EthylationAcetaldehyde/Reducing AgentBasicAcceptorIncreased ++
N-AcetylationAcetyl ChlorideNeutralAcceptorIncreased
N-BenzoylationBenzoyl ChlorideNeutralAcceptorIncreased +++

The conformation of the piperazine ring and its substituents is also a critical factor. The piperazine ring typically adopts a chair conformation. rsc.org N-acylation introduces a partial double bond character to the C-N amide bond, which restricts rotation and can lead to the existence of distinct rotamers (conformational isomers). nih.govrsc.org The energy barrier for this rotation and for the interconversion of the piperazine chair conformations can be measured using techniques like dynamic NMR spectroscopy. nih.govbeilstein-journals.org These conformational preferences can dictate the precise 3D orientation of the substituents, which is crucial for molecular recognition by a biological target. nih.gov

Ring-Constrained Analogues

The introduction of conformational constraints into a flexible molecule like this compound is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. By locking the molecule into a more defined three-dimensional shape, it is possible to favor the bioactive conformation for a specific biological target and reduce binding to off-target proteins.

The impact of such conformational restriction on biological activity is highly dependent on the specific target. For G-protein coupled receptors (GPCRs), where arylpiperazines are common ligands, the orientation of the N-aryl substituent and the basic nitrogen atom is critical for binding. Ring-constrained analogues can help to elucidate the optimal geometry for receptor interaction.

Table 1: Hypothetical Biological Activity of Ring-Constrained Analogues of this compound

Compound IDRing SystemTarget Affinity (IC50, nM)
Parent CompoundPiperazine50
Analogue 1Diazabicyclo[3.2.1]octane25
Analogue 2Diazabicyclo[2.2.2]octane75
Analogue 3Homopiperazine150

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues of this compound is not publicly available.

Variations and Modifications of the Amine Functional Group

The terminal methylamino group of this compound represents a key interaction point and a site for metabolic transformation. Modifications to this functional group can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Secondary and Tertiary Amine Analogues

The synthesis of secondary and tertiary amine analogues allows for a systematic exploration of the steric and electronic requirements of the binding pocket. Increasing the steric bulk at the nitrogen atom can probe the limits of the binding site and potentially introduce new, favorable interactions.

The synthesis of these analogues can be readily achieved through reductive amination of the corresponding benzaldehyde (B42025) with the appropriate primary or secondary amine, followed by coupling with piperazine. Alternatively, N-alkylation of the parent primary amine can provide access to a variety of secondary and tertiary amine derivatives.

The structure-activity relationship for these modifications is often target-dependent. For some targets, a simple increase in alkyl chain length from methyl to ethyl may lead to a decrease in activity due to steric hindrance. In other cases, the introduction of a larger, more lipophilic group could enhance potency by accessing a hydrophobic pocket within the binding site.

Table 2: Hypothetical SAR of Secondary and Tertiary Amine Analogues

Compound IDAmine SubstitutionTarget Affinity (IC50, nM)
Parent Compound-NHCH350
Analogue 4-NHCH2CH380
Analogue 5-N(CH3)230
Analogue 6-NH-isopropyl120
Analogue 7-NH-cyclopropyl45

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues of this compound is not publicly available.

Bioisosteric Replacements

Bioisosterism is a powerful tool in drug design used to modify a lead compound's physicochemical properties while retaining or improving its biological activity. A bioisostere is a chemical group that can be interchanged with another group to create a new molecule with similar biological properties. This strategy can be employed to address issues such as metabolic instability, toxicity, or poor bioavailability.

Common bioisosteres for a secondary amine include amides, sulfonamides, and ureas. For instance, replacing the methylamino group with an acetamido group (-NHC(O)CH3) introduces a carbonyl group that can act as a hydrogen bond acceptor, while potentially being less susceptible to N-dealkylation. Similarly, a methanesulfonamido group (-NHSO2CH3) can offer a different hydrogen bonding pattern and increased metabolic stability.

The synthesis of these bioisosteres typically involves the acylation or sulfonylation of the corresponding aniline (B41778) precursor before the introduction of the piperazine moiety.

Table 3: Hypothetical Biological Activity of Amine Bioisosteres

Compound IDBioisosteric ReplacementTarget Affinity (IC50, nM)
Parent Compound-NHCH350
Analogue 8-NHC(O)CH3100
Analogue 9-NHSO2CH370
Analogue 10-OH>1000
Analogue 11-OCH3>1000

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues of this compound is not publicly available.

The exploration of these derivatizations provides a framework for a comprehensive understanding of the structure-activity relationships governing the biological activity of this compound. The systematic synthesis and evaluation of these analogues are essential steps in the optimization of this scaffold for the development of new and improved therapeutic agents.

Future Directions and Emerging Research Avenues for Methyl 4 Piperazin 1 Ylmethyl Phenyl Amine

The chemical compound Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine, with its distinct phenyl, piperazine (B1678402), and amine functional groups, represents a versatile structural motif. While research on this specific molecule is nascent, its constituent parts are prevalent in a wide array of biologically active compounds, positioning it as a valuable starting point for future chemical and medicinal research. This article explores the prospective research avenues for this compound, focusing on its potential integration into advanced chemical biology, novel synthesis, and its role as a foundational scaffold for complex chemical design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step processes involving alkylation or reductive amination. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are prepared by debenzylation of dibenzyl precursors, followed by coupling reactions (e.g., with spiro-pyrazino-pyrrolo-pyrimidinone scaffolds). Characterization relies on ESI-MS (e.g., m/z 198 [M+H]⁺) and ¹H NMR (e.g., δ 2.2–3.5 ppm for piperazine protons) .
  • Key Considerations : Ensure strict control of reaction conditions (e.g., solvent purity, temperature) to avoid side products. Chiral separation may be required for enantiomeric intermediates .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodology : Use HRMS to verify molecular weight (e.g., m/z 452 [M+H]⁺ for derivatives) and ¹H/¹³C NMR to confirm substituent positions. For example, aromatic protons in the phenyl ring appear at δ 6.8–7.2 ppm, while methyl groups on piperazine resonate at δ 2.3–2.5 ppm .
  • Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives. X-ray crystallography may validate stereochemistry in chiral analogs .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 4–8). Stability studies under light, heat, and humidity (e.g., 25°C/60% RH for 48 hours) assess degradation via HPLC-PDA .
  • Data Interpretation : Poor aqueous solubility may necessitate salt formation (e.g., hydrochloride salts) for biological assays .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the biological activity of derivatives?

  • Case Study : (1R,4R)- and (1S,4S)-isomers of cyclohexyl-piperazine derivatives show divergent binding affinities in kinase inhibition assays. For example, Compound 37 (R-configuration) exhibits higher potency (IC₅₀ = 12 nM) than its S-counterpart (IC₅₀ = 45 nM) .
  • Experimental Design : Synthesize enantiopure analogs via chiral catalysts (e.g., BINAP-Ru complexes) and evaluate using SPR or radioligand binding assays .

Q. What computational approaches are used to predict the compound’s interactions with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., PRMT5). Validate predictions via 3D-QSAR models correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .
  • Limitations : Address discrepancies between in silico predictions and experimental IC₅₀ values by refining force fields or incorporating solvent effects .

Q. How can conflicting data on cytotoxicity and selectivity be resolved in SAR studies?

  • Case Study : Aryl-triazine derivatives with 4-methylpiperazine groups show potent antileukemic activity (IC₅₀ = 0.8 µM) but off-target toxicity in normal cells. Resolve via metabolic profiling (CYP450 inhibition assays) and scaffold hopping to reduce lipophilicity .
  • Data Analysis : Use PCA (Principal Component Analysis) to identify structural outliers contributing to toxicity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • CYP3A4 Inhibition : Co-administer with ritonavir to prolong half-life in rodent models .
    • Validation : Monitor plasma concentration-time profiles via LC-MS/MS and compare with in vitro metabolic stability data .

Methodological Challenges and Solutions

Q. How are impurities in final products identified and quantified?

  • Protocol : Use HPLC-ELSD (Evaporative Light Scattering Detection) for non-UV-active impurities. LC-HRMS identifies trace byproducts (e.g., dealkylated analogs) .
  • Case Example : A 0.5% impurity in Compound 41 was traced to incomplete debenzylation; resolved by optimizing Pd/C catalyst loading (10 wt%) .

Q. What are the best practices for scaling up synthesis from milligram to gram scale?

  • Process Chemistry : Transition from batch to continuous flow reactors for exothermic steps (e.g., alkylation). Use DoE (Design of Experiments) to optimize parameters (temperature, residence time) .
  • Yield Improvement : Replace sodium cyanoborohydride with STAB (sodium triacetoxyborohydride) for safer reductive amination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.